molecular formula C27H28F4N2O8 B11928379 (+/-)-H3Resca-tfp

(+/-)-H3Resca-tfp

Cat. No.: B11928379
M. Wt: 584.5 g/mol
InChI Key: GKFBSFKLJKSHSZ-UHFFFAOYSA-N
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Description

(+/-)-H3Resca-tfp is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. The compound is known for its complex structure and the presence of multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-H3Resca-tfp involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(+/-)-H3Resca-tfp undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(+/-)-H3Resca-tfp has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+/-)-H3Resca-tfp involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (+/-)-H3Resca-tfp: shares similarities with other chiral compounds such as this compound analogs and derivatives.

    Unique Features:

List of Similar Compounds

  • This compound analogs
  • This compound derivatives
  • Other chiral compounds with similar functional groups

Properties

Molecular Formula

C27H28F4N2O8

Molecular Weight

584.5 g/mol

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid

InChI

InChI=1S/C27H28F4N2O8/c28-17-10-18(29)26(31)27(25(17)30)41-24(40)9-15-5-7-16(8-6-15)11-32(12-21(34)35)19-3-1-2-4-20(19)33(13-22(36)37)14-23(38)39/h5-8,10,19-20H,1-4,9,11-14H2,(H,34,35)(H,36,37)(H,38,39)

InChI Key

GKFBSFKLJKSHSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N(CC2=CC=C(C=C2)CC(=O)OC3=C(C(=CC(=C3F)F)F)F)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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